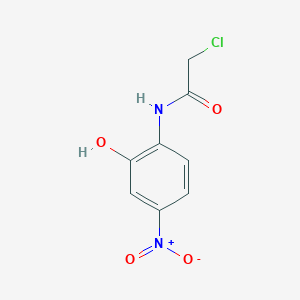

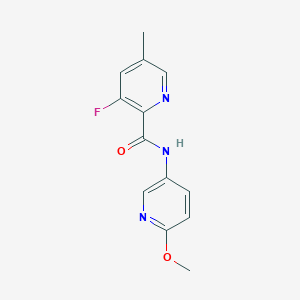

![molecular formula C16H15ClN4O2S B2508437 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-63-2](/img/structure/B2508437.png)

3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These types of compounds have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Synthesis Analysis

The synthesis of similar compounds involved the use of various reagents with a key intermediate . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by single crystal X-ray crystallography . The regioselectivity of the reactions was attributed to electronic factors according to DFT calculations .

Chemical Reactions Analysis

Reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones . A thermal retro Diels–Alder (RDA) reaction resulted in the target compounds .

Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has garnered attention for its potential as an anticancer agent. Researchers synthesized novel derivatives of 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines, including our compound of interest. Among these derivatives, 9a demonstrated remarkable activity against various human cancer cell lines. Notably, it exhibited broad-spectrum efficacy against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cells . Further studies could explore its mechanism of action and optimize its potency.

Antimicrobial Properties

The same compound also exhibits potent antimicrobial activity. In particular, it was highly effective against Pseudomonas aeruginosa, a notorious pathogen. Compounds 10a and 16 even outperformed the standard antibiotic ampicillin in inhibiting P. aeruginosa growth. Additionally, compound 9a demonstrated dual activity as both an anticancer and antimicrobial agent . These findings suggest its potential in combating drug-resistant bacteria.

Neuroprotective and Anti-Inflammatory Potential

Triazole-pyrimidine hybrid compounds, including our compound, have shown promise in neuroprotection and anti-inflammatory applications. While further investigations are needed, these properties could be valuable in treating neurodegenerative diseases and inflammatory conditions .

PARP1 Inhibition

Recent studies have identified our compound as a PARP1 inhibitor. PARP1 inhibitors play a crucial role in cancer therapy, especially in treating HR-deficient cancers. They also shed light on acquired resistance mechanisms. Our compound could serve as a pharmacological tool for understanding resistance and potentially as a therapeutic agent .

LSD1 Inhibition

Docking studies suggest that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes our compound, may be useful for designing new LSD1 inhibitors. These inhibitors have implications in epigenetic regulation and cancer treatment .

Conclusion

Mecanismo De Acción

Direcciones Futuras

The future directions for similar compounds involve further investigations . For example, compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Propiedades

IUPAC Name |

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-2-3-12-8-14(23)18-15-19-20-16(21(12)15)24-9-13(22)10-4-6-11(17)7-5-10/h4-8H,2-3,9H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEABVJWBXBGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)